molecular formula C9H11ClN2OS B2705350 2-((4-Chlorophenyl)thio)propanehydrazide CAS No. 1024477-91-5

2-((4-Chlorophenyl)thio)propanehydrazide

Cat. No.: B2705350
CAS No.: 1024477-91-5
M. Wt: 230.71
InChI Key: HBSXVJUCYZMFTD-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)propanehydrazide is an organic compound with the molecular formula C9H11ClN2S This compound is characterized by the presence of a chlorophenyl group attached to a sulfanylpropanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)propanehydrazide typically involves the reaction of 4-chlorobenzenethiol with 2-bromo-1-propanol to form 2-(4-chlorophenyl)sulfanylpropanol. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)thio)propanehydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

2-((4-Chlorophenyl)thio)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)propanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethanol
  • 4-Chlorophenylhydrazine
  • 2-(4-Chlorophenyl)thioacetamide

Uniqueness

2-((4-Chlorophenyl)thio)propanehydrazide is unique due to its specific combination of a chlorophenyl group with a sulfanylpropanehydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSXVJUCYZMFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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